2-hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide
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Overview
Description
2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an indole moiety, which is a common structure in many biologically active molecules. The indole ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. One common method involves the reaction of 2-hydroxyindole with a suitable hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles. This can be achieved using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydrazine derivatives .
Scientific Research Applications
2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to bind to specific proteins and enzymes, making it a potential lead compound for new drugs.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells .
Comparison with Similar Compounds
Similar compounds to 2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE include other indole-based hydrazides and derivatives. Some examples are:
2-amino-3-hydroxy-N’-(2,3,4-trihydroxybenzyl)propanehydrazide: This compound is used in the treatment of Parkinson’s disease and has a similar hydrazide structure.
2-oxoindoline-based acetohydrazides: These compounds have shown potential as antitumor agents and share structural similarities with the target compound.
The uniqueness of 2-HYDROXY-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PROPANEHYDRAZIDE lies in its specific substitution pattern and the presence of the indole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)10(16)14-13-9-7-4-2-3-5-8(7)12-11(9)17/h2-6,12,15,17H,1H3 |
InChI Key |
DRKSICAHXNJNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)O |
Origin of Product |
United States |
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